molecular formula C8H4N2O5 B1613110 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid CAS No. 6563-65-1

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1613110
CAS RN: 6563-65-1
M. Wt: 208.13 g/mol
InChI Key: FKGYXJCDVVAPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid is a synthetic intermediate . It has a molecular formula of C8H4N2O5 and a molecular weight of 208.13 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid consists of a pyridine ring fused with a furan ring, with a nitro group attached to the furan ring and a carboxylic acid group attached to the pyridine ring .

Scientific Research Applications

Synthesis of Furo[2,3-b]pyridine

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid is utilized in the synthesis of furo[2,3-b]pyridine. This process includes decarboxylation, reduction, and deamination reactions as part of the synthesis pathway (McFarland et al., 1971).

Antimicrobial Activity Research

In antimicrobial research, derivatives of 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid have been studied. The synthesis of various derivatives and their evaluation for antimicrobial activities indicate the potential application of these compounds in this field (Abdel-rahman et al., 2002).

Polymerisation Research

The compound is relevant in the study of polymerization. Research focusing on the interaction of basic nitrogen and the C-4 ring carbonyl in 5-Phenyl-1,3-dioxolan-2,4-dione, a related derivative, has contributed to understanding the polymerisation process in the presence of tertiary organic bases like pyridine (Smith & Tighe, 1981).

Coordination Polymer Research

properties

IUPAC Name

5-nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)6-2-4-1-5(10(13)14)3-9-7(4)15-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGYXJCDVVAPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618345
Record name 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid

CAS RN

6563-65-1
Record name 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 4
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.